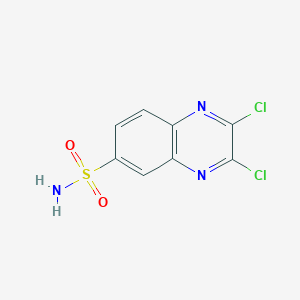
2,3-Dichloroquinoxaline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloroquinoxaline-6-sulfonamide is a nitrogen-based heterocyclic compound that has garnered significant interest due to its wide range of applications in various fields. This compound is an aromatic molecule frequently used as a synthetic intermediate in materials science, pharmaceuticals, and organic chemistry . Its structure consists of a quinoxaline ring substituted with chlorine atoms at positions 2 and 3, and a sulfonamide group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroquinoxaline-6-sulfonamide typically involves the functionalization of 2,3-dichloroquinoxaline with various nucleophiles. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea in a solvent such as 1,4-dioxane . This reaction yields the desired sulfonamide derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs nucleophilic aromatic substitution reactions. The process involves the use of electron-deficient arenes and nucleophiles to achieve high yields of the target compound . The reaction conditions are optimized to ensure cost-effectiveness and scalability for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloroquinoxaline-6-sulfonamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms at positions 2 and 3 makes it a good electrophilic partner for nucleophilic substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiourea and hydrazonodithioates are commonly used in nucleophilic substitution reactions with this compound.
Oxidation and Reduction: Specific oxidizing and reducing agents can be employed to modify the quinoxaline ring and sulfonamide group, leading to various derivatives.
Major Products: The major products formed from these reactions include 2,3-disubstituted quinoxalines and condensed quinoxalines, which have diverse biological and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloroquinoxaline-6-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dichloroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group inhibits the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . This inhibition can result in antimicrobial effects, making the compound useful in treating infections.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.
Thiazoloquinoxaline: A derivative with a thiazole ring fused to the quinoxaline core.
Dithioloquinoxaline: A compound with a dithiol ring fused to the quinoxaline core.
Uniqueness: 2,3-Dichloroquinoxaline-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms and the sulfonamide group enhances its electrophilic nature, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H5Cl2N3O2S |
|---|---|
Molekulargewicht |
278.11 g/mol |
IUPAC-Name |
2,3-dichloroquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H5Cl2N3O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H,(H2,11,14,15) |
InChI-Schlüssel |
REZAAULTHORKFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(C(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


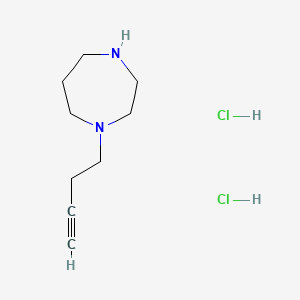
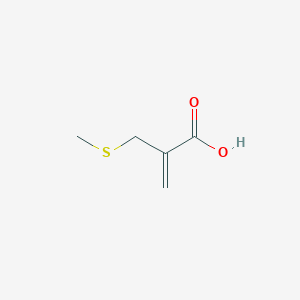
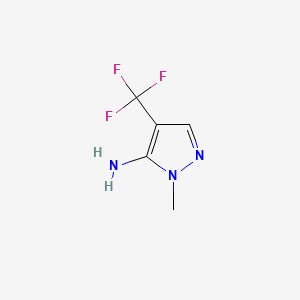
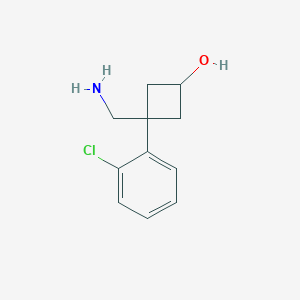


![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
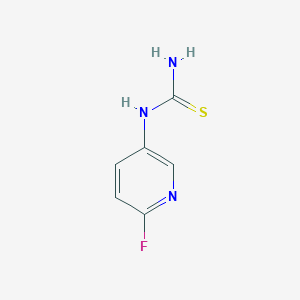
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
